Superior Eukaryotic Readthrough Activity Against TGA Premature Termination Codons Versus (+)-Negamycin
In a dual-luciferase reporter assay in COS-7 cells, epi-deoxynegamycin (TCP-107) consistently demonstrated higher readthrough activity against TGA-type premature termination codons compared to (+)-negamycin. At a concentration of 200 μM, TCP-107 achieved a 2.69-fold increase in readthrough relative to untreated control, whereas (+)-negamycin yielded only a 1.55-fold increase [1]. This represents a 1.74-fold improvement in readthrough potency. Comparable results were reported in an independent study, where epi-deoxynegamycin (compound 12) exhibited a TGA readthrough ratio of 2.51 versus 1.3–1.5 for (+)-negamycin (compound 10) [2]. The enhanced activity is attributed to the absence of the 5-OH group and the inverted 3-amino stereochemistry, which disrupts prokaryotic ribosome binding while preserving eukaryotic ribosomal interaction [3].
| Evidence Dimension | Cell-based readthrough activity against TGA (UGA) premature termination codon (fold increase vs. untreated control) |
|---|---|
| Target Compound Data | TCP-107 (3-epi-deoxynegamycin): 2.69 ± 0.02 fold (200 μM, COS-7 cells, n=3) |
| Comparator Or Baseline | (+)-Negamycin: 1.55 ± 0.04 fold (200 μM, COS-7 cells, n=3) |
| Quantified Difference | 1.74-fold higher readthrough activity (2.69/1.55) |
| Conditions | Cell-based dual-reporter assay (β-galactosidase/luciferase) in COS-7 cells transfected with TGA-containing PTC construct; compounds evaluated at 200 μM; values are mean ± SD (n=3) |
Why This Matters
For researchers developing readthrough therapeutics for DMD and other TGA-type nonsense mutation diseases, the 1.74-fold potency advantage means lower effective concentrations and potentially reduced off-target effects in downstream in vivo studies.
- [1] Omura, N.; Taguchi, A.; Kuwahara, T.; Hamada, K.; Watanabe, M.; Nakakuki, M.; Konno, S.; Takayama, K.; Taniguchi, A.; Nomura, T.; Shuto, S.; Hayashi, Y. Development of Conformationally Restricted Negamycin Derivatives for Potent Readthrough Activity. ACS Med. Chem. Lett. 2023, 14 (12), 1807–1814. (Table 2) View Source
- [2] Taguchi, A.; Hamada, K.; Hayashi, Y. Chemotherapeutics overcoming nonsense mutation-associated genetic diseases: medicinal chemistry of negamycin. J. Antibiot. 2018, 71 (2), 205–214. (Table 1) View Source
- [3] Hamada, K.; Taguchi, A.; Kotake, M.; Aita, S.; Murakami, S.; Takayama, K.; Yakushiji, F.; Hayashi, Y. Structure–Activity Relationship Studies of 3-epi-Deoxynegamycin Derivatives as Potent Readthrough Drug Candidates. ACS Med. Chem. Lett. 2015, 6 (6), 689–694. View Source
